N-Desmethyl Paroxol Hydrochloride
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Overview
Description
N-Desmethyl Paroxol Hydrochloride is a chemical compound with the molecular formula C12H16FNO·HCl and a molecular weight of 245.72. It is a metabolite of Paroxetine, a selective serotonin reuptake inhibitor (SSRI) commonly used as an antidepressant . This compound is significant in the field of neurology and pharmacology due to its role in the metabolism of Paroxetine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl Paroxol Hydrochloride typically involves the demethylation of Paroxetine. This process can be achieved through various chemical reactions, including the use of reagents such as boron tribromide (BBr3) or other demethylating agents under controlled conditions . The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Desmethyl Paroxol Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: Halogenation or other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce secondary amines or alcohols .
Scientific Research Applications
N-Desmethyl Paroxol Hydrochloride has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the metabolism of Paroxetine and related compounds.
Biology: The compound is utilized in biological studies to understand the pharmacokinetics and pharmacodynamics of Paroxetine.
Medicine: In medical research, it helps in the development of new antidepressant drugs and the study of their metabolic pathways.
Mechanism of Action
The mechanism of action of N-Desmethyl Paroxol Hydrochloride involves its interaction with the serotonin transporter (SERT). By inhibiting the reuptake of serotonin, it increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. This mechanism is similar to that of Paroxetine, but the specific molecular targets and pathways may vary slightly due to structural differences .
Comparison with Similar Compounds
Similar Compounds
Paroxetine: The parent compound from which N-Desmethyl Paroxol Hydrochloride is derived.
Fluoxetine: Another SSRI with a similar mechanism of action but different chemical structure.
Sertraline: An SSRI with a different molecular structure but similar pharmacological effects.
Uniqueness
This compound is unique due to its specific role as a metabolite of Paroxetine. Its distinct chemical structure allows for unique interactions with biological targets, making it valuable for studying the metabolism and pharmacokinetics of Paroxetine .
Properties
IUPAC Name |
[(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO.ClH/c13-11-3-1-9(2-4-11)12-5-6-14-7-10(12)8-15;/h1-4,10,12,14-15H,5-8H2;1H/t10-,12-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGXYHWSOJVZNA-JGAZGGJJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1C2=CC=C(C=C2)F)CO.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)CO.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220548-73-2 |
Source
|
Record name | [(3S,4R)-4-(4-Fluorophenyl)-3-piperidinyl]methanol hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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